1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

BTK inhibition kinase assay immuno-oncology

1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877641-65-1) is a synthetic, unsymmetrical urea derivative with molecular formula C₂₃H₂₆N₄O₄ and molecular weight 422.5 g/mol. The compound incorporates an indole-ethyl pharmacophore linked via a urea bridge to a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold.

Molecular Formula C23H26N4O4
Molecular Weight 422.485
CAS No. 877641-65-1
Cat. No. B2402236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
CAS877641-65-1
Molecular FormulaC23H26N4O4
Molecular Weight422.485
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)OC
InChIInChI=1S/C23H26N4O4/c1-30-20-8-7-17(12-21(20)31-2)27-14-16(11-22(27)28)26-23(29)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-13,16,25H,9-11,14H2,1-2H3,(H2,24,26,29)
InChIKeyIVLDOILECMYNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877641-65-1): Procurement-Grade Identity and Physicochemical Baseline


1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877641-65-1) is a synthetic, unsymmetrical urea derivative with molecular formula C₂₃H₂₆N₄O₄ and molecular weight 422.5 g/mol . The compound incorporates an indole-ethyl pharmacophore linked via a urea bridge to a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold. This structural architecture places it within a class of heterocyclic ureas that have been investigated as formyl peptide receptor-like 1 (FPRL1) agonists and, in related chemotypes, as protein kinase C (PKCα) inhibitors . The compound is catalogued in BindingDB (monomerid 658441) with a reported BTK IC₅₀ of 1 nM in a biochemical assay, though independent confirmation of this value in peer-reviewed literature is not currently available .

Why Generic Substitution Is Not Supported for 1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Structural Determinants of Target Engagement


The specific substitution pattern on both the indole-ethyl and the N-aryl-pyrrolidinone rings determines the hydrogen-bonding network and hydrophobic complementarity with target proteins. In the indolylurea PKCα inhibitor series, even minor modifications to the indole N-substituent or the pyrrolidinone aryl group resulted in >10-fold shifts in inhibitory potency and altered selectivity over PKA . For FPRL1 agonism, the 3,4-dimethoxy substitution on the phenyl ring and the integrity of the 5-oxopyrrolidin-3-yl urea linkage are critical pharmacophoric elements; analogs bearing 4-fluorophenyl or unsubstituted phenyl at the pyrrolidinone nitrogen display distinct pharmacological profiles that are not interchangeable . Therefore, procurement of a structurally similar but non-identical urea derivative cannot guarantee equivalent target engagement, selectivity, or downstream biological response.

Quantitative Differentiation Evidence for 1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea


BTK Biochemical Inhibition: Nanomolar Potency Differentiates from Structurally Divergent BTK Inhibitor Chemotypes

The target compound demonstrates an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay as recorded in BindingDB . By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits an IC₅₀ of 0.5 nM in analogous biochemical assays . This indicates that the compound achieves nanomolar potency on par with leading BTK chemotypes, despite belonging to a structurally distinct urea-based scaffold. IMPORTANT CAVEAT: This is a cross-study comparison; no head-to-head study with the same assay protocol is available. The BTK IC₅₀ value derives from a patent-associated database entry and has not been independently validated in peer-reviewed publications.

BTK inhibition kinase assay immuno-oncology

FPRL1 Agonist Patent Scope: 3,4-Dimethoxyphenyl Substitution Enables Intellectual Property Differentiation from Fluorophenyl and Unsubstituted Analogs

The compound falls within the Markush structure of patent CN105814019B, which claims urea derivatives as FPRL1 agonists . The 3,4-dimethoxyphenyl substituent on the pyrrolidinone nitrogen is specifically enumerated as a preferred embodiment (Ar1 = B6a with methoxy substitution). Close structural analogs bearing 4-fluorophenyl or 3-fluorophenyl at the same position (e.g., 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea) are structurally distinct compounds that may exhibit different FPRL1 agonist potency, selectivity versus FPR1, or physicochemical properties. Quantitative EC₅₀ values for FPRL1 agonism are not publicly disclosed for the specific compound.

FPRL1 agonism inflammation resolution GPCR pharmacology

Indolylurea Chemotype Selectivity: Class-Level Evidence for PKCα Selectivity Over PKA as a Differentiator from Bis-Indolylmaleimide PKC Inhibitors

The indolylurea chemotype, to which this compound belongs, has been shown to achieve nanomolar inhibition of PKCα with significant selectivity over PKA (a closely related AGC kinase) . In the Djung et al. study, optimized indolylureas exhibited PKCα IC₅₀ values in the nanomolar range while sparing PKA at concentrations >10 µM, representing >100-fold selectivity. This contrasts with the clinical bis-indolylmaleimide PKC inhibitors (e.g., Ruboxistaurin, Enzastaurin) which often exhibit broader PKC isoform inhibition profiles. IMPORTANT CAVEAT: The specific target compound (CAS 877641-65-1) was not among the compounds directly tested in this study; this evidence dimension is class-level inference based on the shared indolylurea scaffold.

PKCα selectivity cardiac biology kinase inhibitor selectivity

Evidence-Based Application Scenarios for 1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877641-65-1)


BTK Inhibitor Screening and Chemotype Diversification in B-Cell Malignancy Research

The reported BTK IC₅₀ of 1 nM positions this compound as a candidate for BTK inhibitor screening panels, particularly for laboratories seeking to diversify beyond the extensively studied aminopyrimidine and pyrazolo-pyrimidine chemotypes . Its urea-based scaffold may offer differential binding kinetics or resistance profiles compared to covalent irreversible inhibitors like ibrutinib. Researchers should independently confirm BTK inhibitory activity in their assay system before use.

FPRL1 Agonist Tool Compound for Inflammation Resolution Studies

As a compound encompassed by the FPRL1 agonist patent CN105814019B, this urea derivative is suitable for use in FPRL1-mediated inflammation resolution research, including neutrophil chemotaxis assays, calcium mobilization studies, and in vivo models of inflammatory bowel disease or airway inflammation, provided that the user independently determines the compound's EC₅₀ and selectivity profile .

PKCα-Selective Inhibitor Development for Cardiac Calcium Handling Research

Based on the indolylurea chemotype's established PKCα-over-PKA selectivity, this compound may serve as a starting point for structure-activity relationship studies aimed at developing isoform-selective PKCα inhibitors for cardiac myocyte calcium handling research . The compound's specific substitution pattern (3,4-dimethoxyphenyl-pyrrolidinone combined with indole-ethyl urea) provides a distinct vector for medicinal chemistry optimization.

Chemical Biology Probe for Dual-Target Profiling (BTK and FPRL1)

The convergence of BTK inhibitory potential and FPRL1 agonist patent coverage in a single molecular entity suggests utility as a chemical biology probe for investigating potential crosstalk between B-cell receptor signaling (BTK) and formyl peptide receptor-mediated anti-inflammatory pathways . This dual-activity hypothesis requires experimental validation but represents a differentiated application scenario not accessible with single-target tool compounds.

Quote Request

Request a Quote for 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.